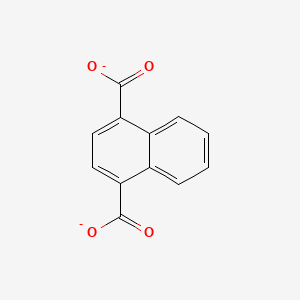

1,4-Dicarboxynaphthalene

Description

Historical Context of Naphthalene (B1677914) Dicarboxylic Acid Research

The study of naphthalene dicarboxylic acids dates back to the 19th century. An early milestone in this field was the first preparation of 2,6-naphthalenedicarboxylic acid in 1876 through the hydrolysis of 2,6-dicyanonaphthalene. wikipedia.org Initial manufacturing methods for related phthalic acids, which share a similar aromatic dicarboxylic acid structure, involved the oxidation of naphthalene tetrachloride with nitric acid or fuming sulfuric acid. wikipedia.org

A significant advancement in the synthesis of naphthalenedicarboxylic acids was the development of the Henkel process, which involves the thermal disproportionation of the potassium salt of an aromatic monocarboxylic acid. orgsyn.orgacs.org This process and its variations allowed for the isomerization of different naphthalenedicarboxylic acid isomers, providing pathways to specific, desired structures. wikipedia.org Early research was largely driven by the burgeoning dye industry, where naphthalene derivatives were key intermediates. dss.go.th The condensation of 1,8-dicarboxynaphthalene compounds with aromatic amines, for instance, has been a known reaction in dye synthesis for many years. dss.go.th

Significance of 1,4-Dicarboxynaphthalene as a Molecular Building Block

The rigid and planar structure of the naphthalene unit, combined with the versatile reactivity of its two carboxyl groups, makes this compound an exceptional molecular building block. rsc.org This significance is most prominently demonstrated in the field of materials science, particularly in the synthesis of polymers and metal-organic frameworks (MOFs).

In polymer chemistry, this compound is a monomer used in the creation of high-performance polyesters and polyimides. researchgate.netrevmaterialeplastice.ro The incorporation of the naphthalene moiety into the polymer backbone enhances thermal stability, mechanical strength, and barrier properties compared to their counterparts derived from simpler aromatic dicarboxylic acids like terephthalic acid. researchgate.net For example, polyesters synthesized using 1,4-naphthalenedicarboxylic acid can exhibit high melting temperatures, around 350°C, making them suitable for applications requiring high thermal resistance. researchgate.net

The compound's role as a linker in the construction of MOFs is another area of intense research. MOFs are crystalline materials with a porous structure, assembled from metal ions or clusters connected by organic linkers. acs.org The defined geometry and rigidity of this compound allow for the precise design of MOFs with tunable pore sizes and functionalities. These materials have shown promise in a variety of applications, including gas storage and separation, catalysis, and sensing. chemrxiv.orgresearchgate.net For instance, the use of 1,4-naphthalenedicarboxylic acid in the synthesis of UiO-66 type MOFs has been shown to enhance their photocatalytic performance. chemrxiv.orgchemrxiv.org

The following table summarizes the key properties of this compound that contribute to its role as a molecular building block.

| Property | Significance in Material Synthesis |

| Rigid Naphthalene Core | Imparts thermal stability and mechanical strength to polymers. Controls the geometry and porosity of MOFs. |

| Two Carboxylic Acid Groups | Allows for the formation of linear polymer chains through polycondensation reactions. Acts as a ditopic linker to connect metal nodes in MOFs. |

| Defined Molecular Geometry | Enables the design of materials with predictable structures and properties. |

| Aromatic π-System | Can be exploited for applications in optoelectronics and sensing. |

Evolution of Research Trajectories for this compound in Contemporary Chemistry

The research focus on this compound has evolved significantly from its early use in classical organic synthesis and dye manufacturing. While its role in producing high-performance polymers remains an active area of investigation, contemporary research has branched into more specialized and advanced applications.

A major trajectory in recent years has been the development of functional materials with tailored properties. The use of this compound in the synthesis of MOFs for specific applications is a prime example. Researchers are exploring these materials for their potential in areas such as:

Photocatalysis: MOFs containing this compound have been investigated for the degradation of organic pollutants in water. chemrxiv.orgchemrxiv.org The UiO-66-NDC framework, for instance, has shown high efficiency in the photocatalytic degradation of various dyes under UVA light. chemrxiv.org

Sensing: The luminescent properties of coordination polymers and MOFs constructed with this compound are being harnessed for the development of chemical sensors. These sensors can detect the presence of specific molecules, such as antibiotics, through changes in their fluorescence. researchgate.net

Gas Separation and Storage: The controlled porosity of MOFs makes them suitable candidates for the selective adsorption and separation of gases.

Another evolving research direction is the incorporation of this compound into polymers for advanced applications beyond structural materials. These include:

Optoelectronics: The aromatic nature of the naphthalene unit can be leveraged to create polymers with specific electronic and optical properties for use in devices like light-emitting diodes and solar cells.

Degradable Polymers: Innovative polymer architectures, such as chain-shattering polymers, are being designed where the linker, potentially derived from a naphthalenedicarboxylic acid, can be cleaved under specific stimuli, leading to the degradation of the polymer. acs.org

The following table highlights the shift in research focus on this compound over time.

| Era | Primary Research Focus | Key Applications |

| Late 19th - Early 20th Century | Fundamental synthesis and characterization | Dye intermediates |

| Mid-20th Century | Polymer synthesis | High-performance polyesters and polyimides |

| Late 20th - Early 21st Century | Advanced materials synthesis | Metal-Organic Frameworks (MOFs), coordination polymers |

| Contemporary | Functional materials design | Photocatalysts, chemical sensors, optoelectronic materials, degradable polymers |

Structure

3D Structure

Properties

Molecular Formula |

C12H6O4-2 |

|---|---|

Molecular Weight |

214.17 g/mol |

IUPAC Name |

naphthalene-1,4-dicarboxylate |

InChI |

InChI=1S/C12H8O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6H,(H,13,14)(H,15,16)/p-2 |

InChI Key |

ABMFBCRYHDZLRD-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2C(=O)[O-])C(=O)[O-] |

Synonyms |

1,4-naphthalenedicarboxylate |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1,4 Dicarboxynaphthalene

Established Synthesis Routes for 1,4-Dicarboxynaphthalene

The traditional synthesis of this compound primarily relies on the oxidation of appropriate naphthalene (B1677914) precursors and the use of catalytic systems to facilitate the transformation.

Oxidation Reactions for Carboxylic Acid Group Introduction

A principal method for synthesizing this compound is through the oxidation of 1,4-dimethylnaphthalene (B47064). This transformation can be achieved using various oxidizing agents. One established method involves the liquid-phase oxidation of 1,4-dimethylnaphthalene. guidechem.com This process often utilizes strong oxidizing agents to convert the methyl groups into carboxylic acid functionalities.

Another approach involves the oxidation of other substituted naphthalenes. For instance, the oxidation of 1-methyl-4-acetylnaphthalene with potassium dichromate at elevated temperatures and pressures (200-300°C and about 4 MPa) over an extended period (18 hours) can yield 1,4-naphthalenedicarboxylic acid. guidechem.com The oxidation of acenaphthene (B1664957) derivatives can also lead to naphthalene carboxylic acids, although this often produces a mixture of isomers. google.com

The choice of oxidizing agent and reaction conditions is critical in determining the efficiency and selectivity of the reaction. For example, the oxidation of 2-methylnaphthalene (B46627) with concentrated nitric acid can form β-naphthalene carboxylic acid, and the reaction temperature influences the formation of different naphthalene acid mixtures. europeanscience.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of aromatic carboxylic acids, including this compound. epo.org Catalytic liquid-phase oxidation is a common industrial method for producing various aromatic carboxylic acids. epo.org

A notable catalytic route is the liquid-phase oxidation of 1,4-dimethylnaphthalene using a cobalt-manganese-bromine catalyst system. guidechem.com This reaction is typically carried out at a temperature of 120°C and a pressure of about 3 kPa. guidechem.com The use of soluble salts of polyvalent metals, such as cobalt and manganese acetates, is a long-standing practice in the catalytic oxidation of alkyl-substituted aromatic compounds. epo.org

The development of robust and recyclable nanocatalysts, such as magnetite-ceria (Nanocat-Fe-Ce), has shown promise in various organic syntheses, including multicomponent reactions that could be adapted for the synthesis of naphthalene derivatives. researchgate.net While not directly applied to this compound in the provided source, the principles of using such magnetically recyclable catalysts offer potential for more sustainable synthetic routes. researchgate.net

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of various chemicals, including dicarboxylic acids.

Solvent-free synthesis methods represent a significant advancement in green chemistry. For instance, the preparation of diphosphonium substituted naphthalenediimide radical ions has been achieved with excellent yields and ambient stability using solvent-free, sonication, mechanical grinding, or milling protocols. rsc.org While this example pertains to a derivative, the underlying principles of solvent-free reactions could potentially be adapted for the synthesis of the parent dicarboxylic acid.

The use of C-H carboxylation with CO2 is another promising green approach. This has been demonstrated in the synthesis of furan-2,5-dicarboxylic acid (FDCA) from 2-furoic acid and CO2, avoiding late-stage oxidation steps. stanford.edu Such a strategy, if applicable to naphthalene systems, could offer a more sustainable route to this compound.

Optimization of Reaction Conditions and Yields in this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, pressure, solvent, and catalyst concentration.

For instance, in the oxidation of 2-methylnaphthalene, the temperature is a critical factor, with the process typically carried out above 120°C to favor the formation of the desired naphthalene carboxylic acid. europeanscience.org However, exceeding 150°C can increase the rate of side reactions. europeanscience.org

In catalytic systems, the choice of solvent can significantly impact the reaction's selectivity and yield. For example, in a model reaction for the synthesis of dihydropyridines using a Nanocat-Fe-Ce catalyst, switching from water to ethanol (B145695) resulted in excellent selectivity and yield. researchgate.net The solubility of reactants is a key consideration in solvent selection. researchgate.net

The pressure in the reactor also plays a role, particularly in liquid-phase oxidations using air as the oxidant. epo.org Operating at lower pressures can reduce the energy required for air compression. epo.org

| Parameter | Condition | Outcome | Reference |

| Starting Material | 1-Methyl-4-acetylnaphthalene | Oxidation with potassium dichromate at 200-300°C and ~4MPa for 18h | Yields 1,4-Naphthalenedicarboxylic acid |

| Starting Material | 1,4-Dimethylnaphthalene | Liquid-phase oxidation with Co-Mn-Br catalyst at 120°C and ~3kPa | Yields 1,4-Naphthalenedicarboxylic acid |

| Starting Material | 2-Methylnaphthalene | Oxidation with concentrated nitric acid | Temperature > 120°C favors naphthalene carboxylic acid formation |

Purification and Isolation Techniques for this compound

After synthesis, this compound must be purified to remove unreacted starting materials, intermediates, and byproducts. Common purification techniques include recrystallization, filtration, and washing.

Following oxidation reactions, the crude product is often a solid that can be separated by filtration. google.com The filter cake can then be washed with appropriate solvents to remove impurities. For example, after an oxidation reaction in trichlorobenzene, the solids can be washed with isooctane (B107328) to remove the solvent. google.com

Recrystallization from a suitable solvent is a powerful technique for obtaining high-purity crystalline products. For example, a crude product from an acenaphthene oxidation was purified by dissolving it in hot nitrobenzene (B124822) and then cooling to induce crystallization. google.com The resulting solids were then washed with methanol (B129727) to remove the nitrobenzene. google.com

In some cases, the product can be converted to a salt to facilitate purification. For instance, an intermediate product can be treated with sodium hydroxide (B78521) and sodium hypochlorite, followed by acidification to precipitate the substantially pure acid. google.com

Chemical Modification and Derivatization of 1,4 Dicarboxynaphthalene

Esterification and Amidation Reactions of Carboxylic Acid Groups

The two carboxylic acid groups of 1,4-dicarboxynaphthalene are the primary sites for chemical modification through esterification and amidation reactions. fengchengroup.com These transformations are fundamental in synthesizing a variety of derivatives, including polyesters, polyamides, and various small molecules with specific functionalities. fengchengroup.com

Esterification: The conversion of the carboxylic acid groups to esters is a common strategy to enhance solubility and to create building blocks for polymers like polyesters. A patented method for the esterification of naphthalene (B1677914) dicarboxylic acids, including the 1,4-isomer, involves reaction with lower aliphatic alcohols (C1 to C3) in the presence of a sulfuric acid catalyst at temperatures between 160°C and 220°C. google.com The use of substituted naphthalenes as solubilizers can improve the reaction rate, which is otherwise hindered by the low solubility of the diacid in the alcohol. google.com

Amidation: Amidation of this compound is employed to introduce amide functionalities, which can impart specific chemical properties and are key in the synthesis of various compounds, from polymers to pharmacologically active molecules. For instance, this compound can be coupled with sulfonamides. In one study, it was reacted with 4-methoxybenzenesulfonamide (B72560) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to yield an acylsulfonamide. nih.gov Another approach to amidation involves first converting the dicarboxylic acid to its more reactive diacyl chloride. This intermediate can then be reacted with amines or hydrazides. For example, N,N'-bis(benzoyl) dihydrazide has been synthesized by first reacting this compound with thionyl chloride to form the diacyl chloride, which is subsequently coupled with benzoic hydrazide. Similarly, various acylhydrazine and amide functionalized derivatives have been prepared for studies on self-assembling gels. researchgate.net

Table 1: Examples of Esterification and Amidation Reactions

| Reactant | Reagents | Product Type | Reference |

|---|---|---|---|

| This compound | Methanol (B129727), H₂SO₄ | Dimethyl 1,4-naphthalenedicarboxylate | google.com |

| This compound | 4-Methoxybenzenesulfonamide, EDC, DMAP | Acylsulfonamide | nih.gov |

| This compound | Thionyl chloride, then Benzoic hydrazide | Dihydrazide | |

| This compound | Thionyl chloride, then various amines | Dicarboxamide | mdpi.com |

Anhydride (B1165640) Formation and Reactivity

While this compound itself does not readily form an intramolecular anhydride due to the large distance between the carboxyl groups, it can be converted to its corresponding diacyl chloride, which serves as a highly reactive precursor for reactions that would otherwise involve an anhydride. The synthesis of the diacyl chloride is typically achieved by treating the dicarboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). mdpi.com

The resulting 1,4-naphthalenedioyl dichloride is a versatile intermediate. It readily undergoes nucleophilic acyl substitution reactions with alcohols and amines, similar to the reactivity of an acid anhydride, but with greater reactivity. This reactivity is harnessed for the synthesis of esters and amides under milder conditions than direct condensation with the dicarboxylic acid. For example, the preparation of various naphthalene dicarboxamides involves the reaction of the diacyl chloride with the respective amines. mdpi.com

Halogenation and Nitration of the Naphthalene Core

Introducing substituents onto the naphthalene core of this compound through electrophilic substitution reactions like halogenation and nitration is challenging due to the deactivating nature of the two carboxyl groups. These groups withdraw electron density from the aromatic system, making it less susceptible to electrophilic attack.

Halogenation: Direct halogenation of naphthalenedicarboxylic acids is possible, though the conditions and regioselectivity are highly dependent on the isomer and the specific halogenating agent used. For the related 1,8-naphthalenedicarboxylic acid, direct chlorination with chlorine gas in the presence of a catalyst like iron(III) chloride can introduce a chlorine atom onto the naphthalene ring. An alternative approach to obtain halogenated naphthalenedicarboxylic acids is through decarboxylative halogenation of a precursor molecule, which can sometimes provide regioisomers that are difficult to access through direct halogenation. acs.orgnih.gov Another synthetic route involves starting with a halogenated naphthalene derivative and then introducing the carboxylic acid groups. For instance, 4-bromo-1-naphthoic acid has been used as a precursor in the synthesis of 1,4-naphthalenedicarboxylic acid. google.com

Nitration: The nitration of the naphthalene core is also impeded by the electron-withdrawing carboxylic acid groups. Research on the nitration of naphthalenecarboxylic acid esters has shown that the reaction does occur, but the directing effects of the ester groups and the inherent reactivity of the naphthalene ring system control the position of the incoming nitro group. acs.org The use of milder nitrating agents or alternative synthetic strategies, such as starting with a nitrated naphthalene precursor, is often necessary to achieve desired products. The use of heterogeneous catalysts, such as zeolites with nitric acid, has been explored for the nitration of deactivated substrates. rsc.org

Introduction of Auxiliary Functional Groups on the Naphthalene Framework

Beyond halogenation and nitration, other functional groups can be introduced onto the naphthalene framework to further modify the properties of this compound.

Hydroxylation: Enzymatic methods have been shown to be effective for the introduction of hydroxyl groups. The terephthalate (B1205515) 1,2-dioxygenase system from Comamonas testosteroni T-2, an enzyme system that typically acts on terephthalate, has been found to also convert this compound. asm.orgresearchgate.net This dioxygenase catalyzes the introduction of two hydroxyl groups onto the aromatic ring, forming a cis-dihydrodiol, which can then be aromatized to a dihydroxylated naphthalene dicarboxylic acid.

Amination: The introduction of amino groups onto the naphthalene core is typically achieved through a two-step process involving nitration followed by reduction. As discussed in the previous section, nitration can be challenging. However, once a nitro-substituted naphthalenedicarboxylic acid or its derivative is obtained, the nitro group can be reduced to an amino group using various reducing agents, such as palladium-catalyzed hydrogenation. nih.gov Another approach involves using Buchwald-Hartwig amidation to directly couple amines to a bromo-substituted naphthalimide precursor. nih.gov

Synthesis of Naphthalene Diimide Derivatives

Naphthalene diimides (NDIs) are a class of compounds with significant interest in materials science due to their electronic properties. mdpi.com The standard synthesis of NDIs starts with 1,4,5,8-naphthalenetetracarboxylic dianhydride, which is then condensed with primary amines. mdpi.comwikipedia.org

To synthesize an NDI derivative starting from this compound, the naphthalene core must first be further oxidized to introduce two additional carboxylic acid groups at the 5 and 8 positions, yielding 1,4,5,8-naphthalenetetracarboxylic acid. This oxidation is a key transformation. The oxidation of pyrene (B120774) to 1,4,5,8-naphthalenetetracarboxylic acid is a known industrial process, often using strong oxidizing agents like chromic acid. wikipedia.orgchemicalbook.com Similar oxidation strategies could potentially be applied to this compound or its derivatives. A patent describes the oxidation of acenaphthene (B1664957) derivatives to produce 1,4,5,8-naphthalenetetracarboxylic acid. google.com Once the tetracarboxylic acid is formed, it can be dehydrated to the corresponding dianhydride. wikipedia.org This dianhydride is the direct precursor for NDI synthesis. The condensation reaction with primary amines proceeds to form the diimide structure. mdpi.comwikipedia.org This multi-step process, starting with the oxidation of the this compound core, represents a viable, though challenging, synthetic route to naphthalene diimide derivatives from this specific precursor.

Coordination Chemistry and Metal Organic Frameworks Mofs Incorporating 1,4 Dicarboxynaphthalene

Ligand Design Principles and Coordination Modes of 1,4-Dicarboxynaphthalene

The utility of this compound as a linker in MOF synthesis is rooted in its specific structural and chemical properties. As a dicarboxylate ligand, it can bridge metal centers to form extended networks. The naphthalene (B1677914) core provides rigidity and a larger surface area compared to simpler benzene-based linkers, which can influence the porosity and stability of the resulting MOF. bohrium.com The positional isomerism of naphthalenedicarboxylic acids is a key factor in dictating the final architecture; the linear arrangement of the carboxylate groups in the 1,4-isomer is particularly well-suited for the construction of grid-like or linear MOF structures. bohrium.com

Synthesis and Crystallization of this compound-Based MOFs

The synthesis of MOFs incorporating the this compound linker is most commonly achieved through solvothermal or hydrothermal methods. espublisher.com These techniques involve heating a mixture of the metal salt, the organic linker, and a solvent in a sealed vessel. The choice of solvent, temperature, reaction time, and the use of modulating agents are critical parameters that can be fine-tuned to control the crystallization process and the final product's characteristics. espublisher.comresearchgate.net

Solvothermal and hydrothermal syntheses are widely employed for growing high-quality single crystals of MOFs suitable for X-ray diffraction analysis. researchgate.netnih.gov In a typical solvothermal synthesis, a metal salt (e.g., a nitrate (B79036) or chloride salt of zinc, zirconium, or a lanthanide) and 1,4-naphthalenedicarboxylic acid are dissolved in a high-boiling point solvent, most commonly N,N-dimethylformamide (DMF). chemrxiv.orgnih.gov The mixture is then heated to temperatures typically ranging from 80 to 210 °C for a period of hours to days. nih.govresearchgate.net During this process, the components self-assemble to form the crystalline MOF structure.

Hydrothermal synthesis is a similar process where water is used as the solvent, either alone or in combination with other solvents. researchgate.netrsc.org This method is often favored for its cost-effectiveness and reduced environmental impact. researchgate.net The specific conditions of the hydrothermal reaction, such as pH and reactant concentrations, can significantly affect the resulting MOF structure. researchgate.net For example, the synthesis of a zirconium-based MOF with UiO-66 topology using the 1,4-naphthalenedicarboxylic acid linker (UiO-66-NDC) was achieved via a solvothermal method in DMF. chemrxiv.org Similarly, lanthanide-based MOFs have been successfully synthesized using DMF or a mixture of DMF and water under solvothermal conditions. rsc.org

The table below summarizes representative solvothermal and hydrothermal synthesis conditions for MOFs based on naphthalenedicarboxylate linkers.

| MOF Name/System | Metal Source | Linker | Solvent | Temperature (°C) | Method | Ref |

| UiO-66-NDC | ZrOCl₂·8H₂O | 1,4-Naphthalenedicarboxylic acid | DMF | Not specified | Solvothermal | chemrxiv.org |

| MIL-122(M) (M=Al, Ga, In) | Al, Ga, or In source | 1,4,5,8-Naphthalenetetracarboxylic acid | Water | 210 | Hydrothermal | researchgate.net |

| Y-NDC MOFs | Y(NO₃)₃·6H₂O or YCl₃·6H₂O | Naphthalene-2,6-dicarboxylic acid | DMF | Not specified | Solvothermal/Microwave | nih.gov |

| NiNDC | NiCl₂·6H₂O | 2,6-Naphthalenedicarboxylic acid | DMF/Methanol (B129727) | 120 then 80 | Solvothermal | nih.gov |

| LaBDC-MOF | Lanthanum nitrate | 1,4-Benzenedicarboxylic acid | DMF | Not specified | Reflux | chalcogen.roresearchgate.net |

While solvothermal methods are prevalent, alternative synthesis strategies are being explored to offer faster reaction times, reduced solvent waste, and potentially access to novel phases. Mechanochemical synthesis, which involves grinding solid reactants together, is one such solvent-free or low-solvent method that has been applied to MOF production. espublisher.com

Microwave-assisted synthesis is another rapid heating technique that can significantly shorten reaction times from days to minutes. espublisher.comnih.gov This method has been successfully used to produce Yttrium-based MOFs with a naphthalene-2,6-dicarboxylate linker, demonstrating its potential for high-throughput synthesis and discovery of new materials. nih.govcolab.ws

The final topology and connectivity of a this compound-based MOF are not solely determined by the linker's geometry but are also heavily influenced by the synthesis conditions. chemistryviews.org The choice of metal ion or cluster is fundamental, as different metals have distinct coordination preferences, leading to different SBUs and, consequently, different network structures. frontiersin.org

Coordination modulation is a powerful technique used to control MOF crystallization and, in some cases, topology. frontiersin.orgnih.gov This involves adding a monotopic ligand (a modulator), such as a monocarboxylic acid (e.g., benzoic acid), to the reaction mixture. chemrxiv.orgacs.org The modulator competes with the primary linker for coordination to the metal centers, which can slow down the nucleation and growth process, often leading to larger, higher-quality crystals. nih.govacs.org It can also introduce controlled defects into the framework or even direct the formation of a specific topological phase out of several possibilities. frontiersin.orgacs.org For example, in the synthesis of Y(III) MOFs with naphthalene-2,6-dicarboxylate, the use of different modulators led to the isolation of six distinct structural phases. frontiersin.orgnih.gov

Furthermore, functionalization of the linker itself can impact the network topology. Even simple substituents on the aromatic core can introduce steric hindrance or new intermolecular interactions that favor one structure over another. rsc.org The interplay between the linker, the metal SBU, and the synthesis conditions provides a rich parameter space for the targeted design of MOFs with desired structural features. chemistryviews.org

Structural Diversity of this compound-Based Coordination Polymers

The combination of the rigid this compound linker with various metal centers under different synthetic conditions gives rise to a wide array of coordination polymers with diverse dimensionalities and topologies. These can range from simple one-dimensional chains to complex three-dimensional frameworks. acs.org

One-dimensional chain architectures are a common structural motif in coordination polymers. In these structures, the this compound linker bridges metal centers in a linear fashion, propagating the structure in a single direction. For instance, studies on zinc-based MOFs synthesized with mixed ligands of 1,10-phenanthroline (B135089) and various para-dicarboxylic acids, including a naphthalenedicarboxylate, revealed the formation of one-dimensional chain structures. acs.org

Two-Dimensional (2D) Layered Networks

The assembly of this compound with metal ions frequently leads to the formation of two-dimensional (2D) layered networks. These structures consist of metal nodes connected by the dicarboxylate linkers to form extended sheets. nih.gov The interactions holding these sheets together are typically weaker forces, such as van der Waals or hydrogen bonds, which allows for the potential exfoliation of the bulk material into nanosheets. nih.gov

For instance, solvothermal reactions involving Manganese(II) ions, this compound, and a secondary pyridyl-imidazole ligand have produced a MOF possessing a 2D 44 network topology. rsc.org Similarly, copper-based MOF (Cu(1,4-NDC)) nanosheets have been prepared and utilized as a platform for DNA detection. researchgate.net Research has shown that the ultrathin 2D structure of these nanosheets provides a significant advantage over corresponding 3D bulk crystals, offering enhanced sensitivity in biosensor applications. researchgate.net The inherent properties of 2D MOFs, such as large surface areas and a high density of accessible active sites, make them promising candidates for various applications, including catalysis and sensing. nih.gov

Three-Dimensional (3D) Frameworks and Interpenetration

The rigid this compound linker is also instrumental in constructing robust three-dimensional (3D) MOFs. These frameworks are created when 2D layers are pillared by additional ligands or when the coordination geometry around the metal center extends into the third dimension. nih.gov A notable characteristic of many 3D MOFs is the phenomenon of interpenetration, where two or more independent frameworks grow through one another. nih.govnih.gov

Post-Synthetic Modification Strategies in this compound MOFs

Post-synthetic modification (PSM) is a powerful strategy for functionalizing MOFs after their initial synthesis, enabling the creation of materials that may not be accessible through direct synthetic routes. rsc.orgdntb.gov.ua This approach involves the chemical transformation of the MOF's components, which can be categorized into three main types: covalent modification of the organic linker, dative modification involving coordination to the linker, or modification of the inorganic metal node. rsc.org

While many PSM studies have focused on frameworks with reactive functional groups like amines, the principles can be applied to a wide range of MOFs. rsc.orgresearchgate.netescholarship.org For MOFs constructed with this compound, PSM offers a route to introduce new functionalities. For example, a related synthetic modulation strategy has been employed in the synthesis of the zirconium-based MOF, UiO-66-NDC. acs.org By adding a monocarboxylic acid modulator, such as benzoic acid, during synthesis, it is possible to introduce defects like missing linkers or metal clusters. acs.org This technique allows for the tuning of the material's properties, including crystal size, surface area, and thermal stability, which can in turn influence its performance in applications like catalysis. acs.org

Luminescent Properties of this compound-Based MOFs

MOFs derived from this compound often exhibit notable luminescent properties, which typically originate from the aromatic nature of the organic linker itself. ias.ac.inresearchgate.net The incorporation of the linker into the rigid framework of a MOF can enhance its emission intensity compared to the free ligand by reducing non-radiative decay pathways. researchgate.net

A key application of luminescent MOFs is in the sensitization of lanthanide ion emission through a phenomenon known as the "antenna effect". mdpi.comresearchgate.netpitt.edu In this process, the organic linker, in this case, this compound, absorbs light efficiently and transfers the energy to a coordinated lanthanide ion. mdpi.com The lanthanide ion then emits light with its own characteristic sharp emission bands. rsc.org This mechanism overcomes the typically low absorption coefficients of free lanthanide ions. pitt.edu

The utility of this compound as an antenna has been demonstrated in mixed-metal MOFs. mdpi.comconicet.gov.ar For example, a dual-emissive MOF was created where the framework exhibits its own ligand-based emission, which is then used to sensitize the emission of incorporated Europium(III) ions. mdpi.com This energy transfer from the framework to the lanthanide ion is a hallmark of the antenna effect and is crucial for developing advanced luminescent materials for applications like chemical sensing. mdpi.comresearchgate.net

Furthermore, the introduction of guest molecules into the pores of a MOF can alter its luminescent response. researchgate.net This guest-induced luminescence modulation can result from specific host-guest interactions that affect the energy levels of the linker. The emission can also be sensitive to external stimuli. For example, some MOFs exhibit vapochromic behavior, where the emission color changes upon exposure to specific chemical vapors. researchgate.netresearchgate.net These tunable characteristics make this compound-based MOFs promising candidates for applications in chemical sensors, solid-state lighting, and optical devices. ias.ac.in

Catalytic Applications of this compound-Derived MOFs

The unique structural features of MOFs, such as high surface area and tunable porosity, make them highly effective as heterogeneous catalysts. researchgate.net MOFs derived from this compound have demonstrated significant potential, particularly in the field of photocatalysis. chemrxiv.orgchemrxiv.org

A prominent example is the zirconium-based MOF, UiO-66-NDC, which utilizes 1,4-Naphthalenedicarboxylic acid as its organic linker. chemrxiv.orgchemrxiv.org This material has proven to be a versatile and reusable photocatalyst for the degradation of various organic dyes in aqueous solutions under UVA irradiation. chemrxiv.org Its high performance is attributed to its large surface area, stability, and efficient light absorption and charge separation capabilities. chemrxiv.orgchemrxiv.org Another study reported that a cadmium-based 3D MOF incorporating this compound also shows good photocatalytic activity for the degradation of Rhodamine B under UV light. rsc.org These findings highlight the potential of this compound-based MOFs in environmental remediation applications. rsc.orgchemrxiv.org

Photocatalytic Degradation of Organic Dyes using UiO-66-NDC

| Organic Dye | Catalyst Concentration | Initial Dye Concentration | Degradation Efficiency | Reference |

|---|---|---|---|---|

| Reactive Orange 16 (RO16) | 300 mg/L | 20 mg/L | 97% | chemrxiv.org |

| Methyl Orange (MO) | 300 mg/L | 20 mg/L | 99% | chemrxiv.org |

| Rhodamine B (RhB) | 300 mg/L | 20 mg/L | 95% | chemrxiv.org |

Photocatalytic Activity of MOF Systems

Metal-organic frameworks incorporating this compound have demonstrated notable potential as photocatalysts for the degradation of organic pollutants. The photocatalytic mechanism in these materials generally involves the absorption of light to generate electron-hole pairs. These charge carriers can then migrate to the surface of the MOF and interact with adsorbed water and oxygen to produce reactive oxygen species (ROS), such as hydroxyl and superoxide (B77818) radicals, which are responsible for the oxidative degradation of pollutants.

One prominent example is the zirconium-based MOF, UiO-66-NDC. This material has been investigated for the photocatalytic degradation of various dyes, including reactive orange 16 (RO16), methyl orange (MO), and rhodamine B (RhB) under UVA light irradiation. chemrxiv.org The porous structure of UiO-66-NDC allows for the diffusion of dye molecules into the framework, facilitating their interaction with the catalytically active sites. chemrxiv.org The photocatalytic efficiency of UiO-66-NDC for the degradation of these dyes has been reported to be as high as 99% for methyl orange. chemrxiv.org The degradation process is influenced by factors such as catalyst dosage, initial dye concentration, and the molecular structure of the dye. chemrxiv.org

The photocatalytic performance of UiO-66-NDC is attributed to its high surface area, tunable properties, and efficient charge separation. chemrxiv.org The incorporation of the 1,4-naphthalenedicarboxylic acid linker, in particular, has been shown to enhance the photocatalytic performance compared to the parent UiO-66 framework which uses a terephthalic acid linker. chemrxiv.org

Another example involves a cadmium-based MOF, [Cd₄(L)₄(Htpim)₂(DMF)₂]n (where H₂L is naphthalene-1,4-dicarboxylic acid), which has shown good photocatalytic activity for the degradation of rhodamine B in aqueous solution under UV irradiation. rsc.org

Table 1: Photocatalytic Degradation Efficiency of UiO-66-NDC for Various Dyes

| Dye | Degradation Efficiency (%) | Reference |

|---|---|---|

| Reactive Orange 16 (RO16) | 97 | chemrxiv.org |

| Methyl Orange (MO) | 99 | chemrxiv.org |

Heterogeneous Catalysis Mediated by MOFs

MOFs constructed with this compound serve as effective heterogeneous catalysts due to their high density of active sites, tunable porosity, and the potential for functionalization. The catalytic activity can originate from the metal nodes, the organic linkers, or guest species incorporated within the pores. For instance, the unsaturated metal sites in the framework can act as Lewis acid catalysts.

The robust nature of zirconium-based MOFs like UiO-66-NDC makes them particularly suitable for catalytic applications. acs.org The thermal and chemical stability of these frameworks allows them to withstand the conditions required for various catalytic reactions. acs.org While many studies focus on the photocatalytic properties of 1,4-NDC MOFs, their stability opens up possibilities for their use in other areas of heterogeneous catalysis. acs.org The ordered structure of MOFs allows for a better understanding of the catalytic mechanisms at a molecular level compared to traditional amorphous catalysts.

Strategies for Enhancing Catalytic Performance in MOFs

Several strategies have been explored to enhance the catalytic performance of MOFs, including those containing this compound. One effective approach is the introduction of defects into the MOF structure. In the case of UiO-66-NDC, the use of modulators like benzoic acid during synthesis can create missing linkers or metal clusters, which can lead to an increase in the number of accessible active sites and enhance catalytic activity. acs.org It has been shown that the defect density in UiO-66-NDC can be controlled, and even highly defective materials can maintain their structural integrity and stability, making them viable for catalytic applications. acs.org

Another strategy involves the functionalization of the organic linkers. By introducing specific functional groups onto the naphthalene ring of the 1,4-NDC linker, the electronic properties and reactivity of the MOF can be tailored to specific catalytic reactions. Furthermore, the incorporation of metal nanoparticles within the pores of the MOF can create multifunctional catalysts with enhanced activity and selectivity. nih.gov The MOF acts as a support, preventing the aggregation of the nanoparticles and allowing for better accessibility of the reactants to the active metal surfaces.

Adsorption and Separation Research Using this compound MOFs

The porous nature and high surface area of MOFs based on this compound make them excellent candidates for adsorption and separation applications. The size and shape of the pores, as well as the chemical nature of the framework, can be tuned to selectively adsorb specific molecules.

MOFs containing functionalized naphthalenedicarboxylate linkers have been investigated for their gas adsorption and storage capabilities. For instance, a series of MOFs (MOF-205 derivatives) formulated as Zn₄O(BTB)₄/₃(L), where L is a functionalized naphthalene dicarboxylate, have been synthesized and their adsorption of gases like hydrogen (H₂), carbon dioxide (CO₂), and methane (B114726) (CH₄) has been studied. rsc.org

Despite a reduction in the Brunauer–Emmett–Teller (BET) surface area compared to the parent MOF-205, the functionalized derivatives showed enhanced H₂ adsorption at 77 K and CO₂ uptake at various temperatures at 1 bar. rsc.org For example, MOF-205-OBn, which contains a 1,5-dibenzyloxy-2,6-naphthalenedicarboxylate linker, exhibited improved H₂ adsorption compared to the unfunctionalized MOF-205. rsc.org

Table 2: Gas Adsorption Properties of Functionalized MOF-205 Derivatives

| MOF | BET Surface Area (m²/g) | H₂ Adsorption Trend (77 K, 1 bar) | CO₂ Uptake Trend (298 K, 1 bar) | Reference |

|---|---|---|---|---|

| MOF-205 | 4460 | Lowest | Lowest | rsc.org |

| MOF-205-NO₂ | 3980 | Higher than MOF-205 | Higher than MOF-205 | rsc.org |

| MOF-205-NH₂ | 4330 | Higher than MOF-205-NO₂ | Higher than MOF-205-NO₂ | rsc.org |

The tunability of pore size and surface chemistry in this compound-based MOFs allows for their use in selective gas and liquid separations. The interactions between the framework and the guest molecules, such as van der Waals forces and hydrogen bonding, play a crucial role in the separation process.

The aforementioned MOF-205-OBn demonstrated good ideal adsorbed solution theory (IAST) selectivity for CO₂ over nitrogen (N₂) and methane (CH₄). At 298 K, the CO₂/N₂ selectivity was 6.5 for a 15/85 mixture, and the CO₂/CH₄ selectivity was 2.7 for a 50/50 mixture. rsc.org These results highlight the potential of functionalized naphthalenedicarboxylate MOFs for applications in gas purification and separation.

Sensing Applications of this compound Coordination Polymers and MOFs

The luminescent properties of coordination polymers and MOFs incorporating this compound can be exploited for chemical sensing applications. The emission of these materials can be quenched or enhanced in the presence of specific analytes, providing a detectable signal.

Lanthanide-based MOFs, in particular, are of interest for sensing due to their sharp and characteristic emission bands. rsc.org The this compound linker can act as an "antenna" that absorbs energy and transfers it to the lanthanide metal center, which then emits light. The presence of certain molecules can interfere with this energy transfer process, leading to a change in the luminescence intensity.

For example, a manganese-based MOF, [Mn(L)₀.₅(L)₀.₅(Htpim)₂]n, and a cadmium-based MOF, [Cd₄(L)₄(Htpim)₂(DMF)₂]n (where H₂L is naphthalene-1,4-dicarboxylic acid), have shown high sensitivity in the detection of nitrobenzene (B124822) through fluorescence quenching. rsc.org Additionally, these materials have demonstrated the ability to act as luminescent probes for Ca²⁺ or Co²⁺ ions. rsc.org The formation of the coordination polymer structure has been shown to be crucial for their strong emission and sensing capabilities. rsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Formula |

|---|---|

| This compound | 1,4-NDC |

| Metal-Organic Framework | MOF |

| Reactive Orange 16 | RO16 |

| Methyl Orange | MO |

| Rhodamine B | RhB |

| Zirconium | Zr |

| Terephthalic acid | |

| Cadmium | Cd |

| Naphthalene-1,4-dicarboxylic acid | H₂L |

| 2,4,5-tri(4-pyridyl)-imidazole | Htpim |

| N,N-Dimethylformamide | DMF |

| Benzoic acid | |

| Hydrogen | H₂ |

| Carbon dioxide | CO₂ |

| Methane | CH₄ |

| Zinc | Zn |

| Benzene-1,3,5-tribenzoate | BTB |

| 1-aminonaphthalene-3,7-dicarboxylate | |

| 1-nitronaphthalene-3,7-dicarboxylate | |

| 1,5-dibenzyloxy-2,6-naphthalenedicarboxylate | |

| Nitrogen | N₂ |

| Manganese | Mn |

| Calcium ion | Ca²⁺ |

| Cobalt ion | Co²⁺ |

Fluorescent Sensing of Specific Analytes

Research has demonstrated the efficacy of this compound-based MOFs in detecting a range of analytes through fluorescence modulation. A notable study unveiled three MOFs constructed from manganese (Mn), zinc (Zn), and cadmium (Cd) metal ions, 1,4-naphthalenedicarboxylic acid (H₂NDC), and 2,4,5-tri(4-pyridyl)-imidazole (Htpim). Two of these MOFs, specifically the Mn-based and Cd-based frameworks, exhibited significant fluorescent sensing capabilities for nitrobenzene (NB), as well as calcium (Ca²⁺) and cobalt (Co²⁺) ions. rsc.org

| MOF Component | Target Analyte | Sensing Outcome |

| Mn, this compound, 2,4,5-tri(4-pyridyl)-imidazole | Nitrobenzene (NB) | High sensitivity detection |

| Mn, this compound, 2,4,5-tri(4-pyridyl)-imidazole | Ca²⁺ ions | Luminescent probe |

| Mn, this compound, 2,4,5-tri(4-pyridyl)-imidazole | Co²⁺ ions | Luminescent probe |

| Cd, this compound, 2,4,5-tri(4-pyridyl)-imidazole | Nitrobenzene (NB) | High sensitivity detection |

| Cd, this compound, 2,4,5-tri(4-pyridyl)-imidazole | Ca²⁺ ions | Luminescent probe |

| Cd, this compound, 2,4,5-tri(4-pyridyl)-imidazole | Co²⁺ ions | Luminescent probe |

Chemo-Sensing Mechanism Studies

The detection of analytes by these MOFs is primarily achieved through fluorescence quenching, a process where the intensity of the emitted light from the MOF is diminished upon interaction with the analyte. The specific mechanisms governing this quenching effect are a subject of intensive research and are crucial for the rational design of new and improved sensors.

For the detection of nitrobenzene , a highly toxic and environmentally harmful compound, the primary mechanism is believed to be photoinduced electron transfer (PET) . rsc.org The aromatic rings of the this compound ligand, with their electron-rich character, can engage in π–π stacking interactions with the electron-deficient nitrobenzene molecule. researchgate.net Upon photoexcitation of the MOF, an electron is transferred from the excited state of the framework to the nitrobenzene molecule, leading to a non-radiative decay pathway and subsequent quenching of the fluorescence. rsc.org

The sensing mechanisms for Ca²⁺ and Co²⁺ ions are thought to be more complex and may involve a combination of factors. One proposed mechanism is the competitive absorption of excitation energy . researchgate.net In this scenario, the metal ions in the solution may absorb the excitation energy that would otherwise be absorbed by the MOF, leading to a decrease in the observed fluorescence. Another potential mechanism is ion exchange , where the Ca²⁺ or Co²⁺ ions interact with the MOF framework, potentially displacing the original metal nodes or binding to active sites, which in turn alters the electronic structure and luminescent properties of the material. researchgate.netnih.gov The specific interactions can be influenced by the coordination environment within the MOF and the nature of the metal ions themselves. mdpi.com

Further detailed spectroscopic and computational studies are essential to fully elucidate the intricate chemo-sensing mechanisms at play in these this compound-based MOFs. A deeper understanding of these fundamental processes will pave the way for the development of next-generation fluorescent sensors with enhanced selectivity, sensitivity, and real-world applicability.

Supramolecular Chemistry of 1,4 Dicarboxynaphthalene

Hydrogen Bonding Networks in Crystalline Assemblies

Hydrogen bonding is a predominant force in directing the assembly of 1,4-dicarboxynaphthalene derivatives in the solid state. The carboxylic acid groups are excellent hydrogen bond donors and acceptors, leading to the formation of robust and predictable patterns.

A common motif observed is the formation of centrosymmetric dimers through O–H⋯O hydrogen bonds between the carboxyl groups of two molecules. These dimers can then be further linked into more extended structures. For instance, in the crystal structure of a 1:1 adduct of 4,5-dicarboxynaphthalene-1,8-dicarboxylic anhydride (B1165640) with 1,10-phenanthroline (B135089), the carboxyl groups form such centrosymmetric dimers. iucr.org These dimers are subsequently connected by intermolecular O–H⋯N hydrogen bonds and C–H⋯O interactions, creating a more complex network. iucr.org

In a study of naphthalene (B1677914) dicarboxamides, including the 1,4-isomer (1,4-NDA), one-dimensional hydrogen-bonded ladders are formed. These ladders arise from a combination of C(4) chains and R(8) rings. mdpi.com In the case of 1,4-NDA, neighboring hydrogen-bond ladders run parallel and are connected by the naphthalene cores, resulting in two-dimensional (2D) hydrogen-bonded sheets. mdpi.compreprints.org The amide groups are rotated out of the plane of the naphthalene ring, with a dihedral angle of approximately 40°. mdpi.com

The following table summarizes the hydrogen bonding parameters for 1,4-naphthalene dicarboxamide (1,4-NDA):

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| N1-H1A···O2 | 0.86 | 2.11 | 2.96 | 171 |

| N2-H2A···O1 | 0.86 | 2.09 | 2.94 | 170 |

| Data sourced from a study on naphthalene dicarboxamides. mdpi.com |

These organized hydrogen-bonding patterns are fundamental to the field of crystal engineering, allowing for the predictable assembly of molecules into desired architectures.

π-π Stacking Interactions in Molecular Recognition and Self-Assembly

The extended aromatic system of the naphthalene core in this compound is prone to π-π stacking interactions. These interactions, though weaker than hydrogen bonds, play a significant role in stabilizing supramolecular structures and are crucial for molecular recognition and self-assembly processes. rsc.org

While strong hydrogen bonding often dominates the assembly of naphthalene dicarboxamides, weak intra-sheet π–π stacking has been observed in 1,4-NDA. mdpi.com The interplay between hydrogen bonding and π-π stacking allows for the fine-tuning of the final supramolecular architecture. The formation of associates with molecules like 18-crown-6 (B118740) can modulate fluorescence properties, where π-stacking interactions between the aromatic amines play a key role. rsc.org

The following table provides examples of π-π stacking distances in related systems:

| Interacting Rings | Centroid-Centroid Distance (Å) |

| phen···phen | 3.579 (3) |

| H₂NTC···H₂NTC | 3.774 (3) |

| Data from the crystal structure of a 1:1 adduct of 4,5-dicarboxynaphthalene-1,8-dicarboxylic anhydride and 1,10-phenanthroline. iucr.org |

Host-Guest Chemistry and Encapsulation Phenomena

Host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule or assembly. wikipedia.org The cavities created by the self-assembly of molecules like this compound derivatives can serve as hosts for smaller molecules. This encapsulation can alter the physical and chemical properties of the guest. nitschkegroup-cambridge.comrsc.org

While specific examples of this compound itself acting as a host are not extensively detailed in the provided search results, the principles of host-guest chemistry are applicable. The formation of porous structures, such as metal-organic frameworks (MOFs) using naphthalene dicarboxylate linkers, creates well-defined cavities capable of encapsulating guest molecules. For instance, replacing 1,4-benzenedicarboxylate with 2,6-naphthalenedicarboxylate in the MIL-101 structure leads to a framework with larger cages. researchgate.net These frameworks can be used for gas storage and separation.

The encapsulation of guest molecules is driven by non-covalent interactions between the host and the guest. wikipedia.org In the context of naphthalene-based hosts, these interactions would likely involve van der Waals forces, hydrophobic interactions, and potentially hydrogen bonding or π-π stacking with the guest. The study of host-guest systems with boron nitride nanotubes (BNNTs) and polyoxometalates (POMs) shows that encapsulation can be driven by Lewis acid-base interactions and lead to unique photophysical phenomena. nih.gov

Crystal Engineering and Design of Supramolecular Architectures

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. nih.gov this compound and its isomers are valuable synthons in crystal engineering due to their rigid structure and ability to form predictable hydrogen bonding and π-π stacking interactions. frontiersin.org

By modifying the substitution pattern on the naphthalene core or by co-crystallizing with other molecules (co-formers), it is possible to control the resulting supramolecular architecture. The formation of 1D chains, 2D sheets, and 3D networks has been demonstrated through the self-assembly of naphthalene dicarboxylic acids and their derivatives with various components. researchgate.netrsc.org

For example, the reaction of naphthalene-1,4,5,8-tetracarboxylic acid with transition metal ions like Cu(II), Ni(II), and Co(II) can lead to the formation of either discrete complexes or coordination polymers with 1D or 2D structures. rsc.org The final architecture is influenced by factors such as the coordination preference of the metal ion and the presence of competing ligands from the solvent. rsc.org The use of naphthalene dicarboxamides demonstrates how the orientation of functional groups (linear vs. angular) can direct the topology of the resulting hydrogen-bonded sheets. mdpi.compreprints.org

The design of functional materials, such as those with specific photophysical properties or porosity for catalytic applications, relies on the principles of crystal engineering. The ability to create robust, self-assembled structures makes this compound a key component in the development of new supramolecular materials. researchgate.net

Polymer Chemistry Applications of 1,4 Dicarboxynaphthalene

1,4-Dicarboxynaphthalene as a Monomer for Condensation Polymerization

This compound, also known as naphthalene-1,4-dicarboxylic acid, is a bifunctional aromatic compound that serves as a valuable monomer in the synthesis of step-growth polymers. Its utility in polymer chemistry stems from the two carboxylic acid (-COOH) functional groups positioned at the 1 and 4 positions of the naphthalene (B1677914) ring. These functional groups are capable of reacting with other monomers that possess two reactive groups, such as diols (with two hydroxyl groups) or diamines (with two amine groups), to form long polymer chains. studymind.co.ukchemhume.co.uk

This process is known as condensation polymerization, a type of polymerization where monomers combine to form a polymer with the simultaneous elimination of a small molecule, such as water or methanol (B129727). science-revision.co.ukquora.com In the case of this compound reacting with a diol or a diamine, the hydroxyl (-OH) from the carboxylic acid group and a hydrogen atom from the alcohol or amine group are eliminated as a water molecule with each bond formation. chemhume.co.uklibretexts.org The rigid, planar structure of the naphthalene core is a key feature that this compound imparts to the resulting polymer backbone. This inherent rigidity influences the final properties of the polymer, often leading to materials with enhanced thermal and mechanical stability.

The general reactions can be summarized as follows:

For Polyesters: A reaction between the dicarboxylic acid (this compound) and a diol results in the formation of ester linkages (-COO-), creating a polyester. studymind.co.uk

For Polyamides: A reaction between the dicarboxylic acid and a diamine leads to the formation of amide linkages (-CONH-), producing a polyamide. libretexts.org

Because each monomer has two functional groups, the reaction can proceed sequentially, building up high molecular weight polymer chains in a step-wise fashion. libretexts.org

Synthesis of Polyesters and Polyamides Derived from this compound

The synthesis of polyesters and polyamides using this compound as a monomer is achieved through polycondensation reactions. These processes typically require heat and sometimes a catalyst to proceed efficiently.

Polyester Synthesis: Polyesters are synthesized by reacting this compound with a diol. The esterification reaction between the carboxylic acid groups of the naphthalene monomer and the hydroxyl groups of the diol forms the repeating ester links of the polymer chain. chemhume.co.ukscience-revision.co.uk This process is a type of step-growth polymerization. libretexts.org While specific examples focusing exclusively on the 1,4-isomer are not as common in literature as its 2,6-isomer counterpart, the fundamental reaction proceeds similarly to other aromatic dicarboxylic acids like terephthalic acid, which is used to make Polyethylene terephthalate (B1205515) (PET). studymind.co.uk The choice of diol (e.g., ethylene glycol, 1,4-butanediol) allows for the tailoring of the polyester's properties.

Polyamide Synthesis: The synthesis of polyamides involves the reaction of this compound with a diamine. libretexts.orgncl.res.in The condensation reaction forms strong and stable amide bonds. This is the same fundamental chemistry used to produce well-known polyamides like Nylon and Kevlar, which are synthesized from other diacid and diamine monomers. libretexts.orglibretexts.org The incorporation of the rigid 1,4-naphthalene unit into the polyamide backbone is a strategy to create high-performance materials with superior properties compared to aliphatic polyamides. The properties can be further modified by selecting different diamines (e.g., hexamethylenediamine, p-phenylenediamine).

The table below outlines the general synthesis schemes.

| Polymer Type | Monomer 1 | Monomer 2 (Example) | Repeating Linkage | Byproduct |

| Polyester | This compound | Diol (e.g., Ethylene Glycol) | Ester (-COO-) | Water (H₂O) |

| Polyamide | This compound | Diamine (e.g., Hexamethylenediamine) | Amide (-CONH-) | Water (H₂O) |

Development of High-Performance Polymeric Materials

The incorporation of the this compound moiety into polymer backbones is a key strategy for developing high-performance materials. The rigid and aromatic nature of the naphthalene ring system imparts several desirable characteristics to the resulting polyesters and polyamides. Naphthalene-based polymers, in general, are known to exhibit improved thermal stability, mechanical strength, and gas barrier properties compared to their counterparts made from simpler aromatic acids like terephthalic acid. nsf.govnbinno.comresearchgate.net

Polymers derived from naphthalene dicarboxylic acids often possess high glass transition temperatures (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. nsf.govresearchgate.net A high Tg is crucial for applications where the material must maintain its structural integrity at elevated temperatures. For instance, poly(ethylene 2,7-naphthalate) has a significantly higher Tg (121.8 °C) compared to PET (67.7 °C). nsf.gov This enhancement is attributed to the restricted rotation of the bulky naphthalene unit within the polymer chain, which increases its stiffness.

Furthermore, the dense packing of polymer chains containing naphthalene units can lead to enhanced barrier properties, reducing the permeability of gases like oxygen. nsf.gov This makes such materials suitable for advanced packaging applications. The mechanical properties, such as tensile strength and modulus, are also typically enhanced due to the rigid aromatic structure. nbinno.com

The table below summarizes typical property enhancements seen in naphthalene-based polyesters compared to conventional polyesters like PET.

| Property | Conventional Polyester (PET) | Naphthalene-Based Polyester (e.g., PEN) | Rationale for Improvement |

| Glass Transition Temp. (Tg) | ~70 °C | > 120 °C | Increased chain rigidity from the naphthalene unit. nsf.gov |

| Thermal Stability | Good | Excellent | The stable aromatic naphthalene structure enhances thermal resistance. nsf.gov |

| Oxygen Barrier | Moderate | High (e.g., 3-fold improvement over PET) | Denser polymer chain packing. nsf.gov |

| Mechanical Strength | High | Very High | The rigid naphthalene core contributes to higher strength and stiffness. nbinno.com |

Optoelectronic Polymer Systems Incorporating this compound Derivatives

Derivatives of this compound are utilized as building blocks for conjugated polymers with applications in optoelectronics, particularly in Organic Light-Emitting Diodes (OLEDs). mdpi.com The naphthalene unit is an excellent chromophore, and when incorporated into a polymer chain through copolymerization, it can be used to construct materials that emit light, often in the blue region of the spectrum, which is crucial for full-color displays. mdpi.com

In a notable study, new copolymers were designed and synthesized by reacting a 1,4-naphthalene derivative with various comonomers, including phenothiazine (PT) and triphenylamine substituted fluorene (TF). mdpi.com This copolymerization, carried out via Suzuki coupling, allows for the precise tuning of the polymer's electronic and optical properties. The structural geometry of the resulting polymer plays a significant role in its performance. For example, the copolymer PNP(1,4)-TF, which incorporates bulky side groups, exhibits a highly twisted structure. This twisted geometry leads to very high thermal stability and good solubility, while also enabling efficient blue light emission in OLED devices. mdpi.com

The table below details the performance of an OLED device using a 1,4-naphthalene-based copolymer as a dopant in a PVK host.

| Device Configuration | Dopant | Emission Color | Max. Luminance Efficiency (cd/A) | Max. EQE (%) |

| PVK Host | PNP(1,4)-TF (6 wt%) | Blue | ~0.8 | ~1.0 |

| Data derived from studies on 1,4-naphthalene copolymers in PVK-based OLEDs. mdpi.com |

Advanced Materials Science Applications Beyond Mofs and Polymers

Utilization in Hybrid Materials Development

The rigid, aromatic structure of 1,4-naphthalenedicarboxylic acid makes it an excellent building block for complex, multidimensional structures. In the field of hybrid materials, it has been used as a ligand to create inorganic-organic hybrid frameworks. tandfonline.comtcichemicals.com A notable example involves the use of the achiral 1,4-naphthalenedicarboxylic acid ligand with cadmium(II) salts under hydrothermal conditions. tandfonline.comresearchgate.net This process results in the formation of a novel three-dimensional chiral inorganic-organic hybrid complex. tandfonline.comresearchgate.net

The resulting cadmium(II) framework, with the formula [Cd(μ6-L)(DMF)]n, crystallizes in a chiral space group despite the achiral nature of the precursors. tandfonline.comresearchgate.net The structure features two distinct types of infinite right-handed Cd-O-Cd helical chains. tandfonline.comresearchgate.net Such research demonstrates the potential of 1,4-dicarboxynaphthalene in constructing complex hybrid materials with unique structural and, in this case, luminescent properties. tandfonline.comresearchgate.net The solid-state luminescent spectrum of the cadmium(II) hybrid complex shows a strong emission band centered at 494 nm when excited at 370 nm. tandfonline.comresearchgate.net This work provides a key example of how achiral precursors can be used to construct chiral hybrid frameworks containing infinite metal-oxygen-metal linkages. tandfonline.com

Potential in Functional Coatings and Films

This compound is utilized in the formulation of high-performance functional coatings. chemicalbook.com It is specifically incorporated into high-adhesion coatings designed for improved durability and resistance to environmental factors, which are valuable in industrial and automotive applications. The dicarboxylic acid functionality allows it to be integrated into various resin systems, enhancing their physical and chemical properties. chemicalbook.com

Research on Nanoporous Carbon Materials from this compound Precursors

A significant area of research is the use of this compound as a precursor for creating nanoporous carbon materials. This is typically achieved by first synthesizing a metal-organic framework (MOF) using 1,4-naphthalene dicarboxylate (NDC) as the organic linker, and then using this MOF as a template. researchgate.net

In one study, three new isostructural MOFs—[V(OH)(NDC)], [Cr(OH)(NDC)], and [Ga(OH)(NDC)]—were synthesized hydrothermally. researchgate.net These MOFs were then subjected to direct carbonization at 800 °C under a nitrogen atmosphere to produce metal-oxide-inserted nanoporous carbon materials. researchgate.net The process converts the organic linker (this compound) into a carbon framework while the metal nodes form metal oxide nanoparticles. researchgate.net

The resulting hybrid materials were characterized using various analytical techniques, which confirmed the formation of the respective metal oxides (Cr₂O₃ and Ga₂O₃) on the surface of the carbon materials. researchgate.net The carbon material derived from the vanadium-based MOF resulted in a disordered, graphitic-type structure. researchgate.net This method demonstrates a pathway to synthesize functional nanoporous carbon hybrids from this compound-based precursors, which have potential applications in areas like gas sorption. researchgate.net

| MOF Precursor | Carbonization Product | Resulting Material Characterization |

|---|---|---|

| [V(OH)(NDC)] (1) | 1c | Disordered, graphitic-type carbon structure |

| [Cr(OH)(NDC)] (2) | 2c | Cr₂O₃ nanoparticles on the surface of the carbon material |

| [Ga(OH)(NDC)] (3) | 3c | Ga₂O₃ nanoparticles on the surface of the carbon material |

Explorations in Dye and Pigment Precursor Chemistry

1,4-Naphthalenedicarboxylic acid serves as an important intermediate and precursor in the synthesis of dyes and optical brighteners. chemicalbook.comguidechem.comgoogle.com Its naphthalene (B1677914) core is a chromophore that can be chemically modified to create substances with specific coloristic and fluorescent properties. The compound is free from colored impurities, making it suitable for direct use in further synthesis. google.com It is a recognized building block for producing dyes, UV absorbers, and scintillators. google.com The chemical industry utilizes it as a raw material for these applications due to its stable aromatic structure and reactive carboxylic acid groups. chemicalbook.com

Spectroscopic and Structural Elucidation Techniques in 1,4 Dicarboxynaphthalene Research

X-ray Diffraction (XRD) for Structural Characterization

X-ray diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. mdpi.com It provides detailed information about the atomic and molecular structure, including unit cell dimensions, bond lengths, bond angles, and crystal packing. mdpi.comlibretexts.org The interaction of X-rays with the electron clouds of atoms in a crystal lattice produces a unique diffraction pattern that serves as a fingerprint of the material's atomic arrangement. libretexts.org

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule. springernature.com This technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. The data obtained allows for the unambiguous determination of the molecular connectivity, conformation, and intermolecular interactions.

In the context of 1,4-dicarboxynaphthalene research, SCXRD has been instrumental in characterizing coordination polymers and metal-organic frameworks (MOFs) where it acts as a ligand. For instance, in a series of isostructural lanthanide coordination polymers, SCXRD revealed a triclinic crystal system with the P-1 space group. researchgate.net These studies show that the carboxylate groups of the this compound ligand bridge adjacent metal ions. researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

This table summarizes typical crystallographic data obtained for coordination polymers involving this compound as a ligand.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of polycrystalline materials. dectris.comwayne.edu It is particularly useful for phase identification, assessing sample purity, and determining crystallinity. wayne.eduresearchgate.net PXRD patterns are generated by the diffraction of X-rays from a powdered sample, which contains a vast number of small, randomly oriented crystallites.

In the study of materials containing this compound, PXRD is routinely used to confirm the phase purity of bulk samples. researchgate.net The experimental PXRD patterns are often compared with patterns simulated from single-crystal X-ray diffraction data to ensure the synthesized bulk material corresponds to the single crystal structure. researchgate.net This is a critical step in verifying that the properties measured on the bulk sample are representative of the determined crystal structure. The technique is also valuable for studying the effects of different synthetic conditions or post-synthetic modifications on the material's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. msu.educonductscience.com It relies on the magnetic properties of atomic nuclei, such as ¹H and ¹³C, to provide detailed information about the chemical environment of atoms within a molecule. wikipedia.org By analyzing the chemical shifts, coupling constants, and integration of signals in an NMR spectrum, chemists can piece together the molecular structure. msu.edu

For this compound, ¹H and ¹³C NMR spectroscopy are used to confirm the identity and purity of the synthesized compound. The symmetry of the 1,4-disubstituted naphthalene (B1677914) core is reflected in the NMR spectrum. For instance, in a symmetrical environment, the proton NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns providing information about their relative positions on the naphthalene ring. Similarly, the ¹³C NMR spectrum would display characteristic signals for the carboxylic acid carbons and the different carbons of the naphthalene core.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

In the analysis of this compound, IR spectroscopy is particularly useful for identifying the characteristic vibrations of the carboxylic acid groups. The strong, broad O-H stretch and the sharp C=O carbonyl stretch are readily identifiable. The positions of these bands can also provide information about hydrogen bonding interactions within the crystal structure. Raman spectroscopy complements IR by providing information on the vibrations of the naphthalene backbone, which often give rise to strong Raman signals. Together, IR and Raman spectra offer a detailed vibrational fingerprint of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.orglibretexts.org This technique is particularly useful for studying compounds with conjugated π systems, such as the naphthalene core of this compound. libretexts.org The absorption of UV or visible radiation promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

The UV-Vis spectrum of this compound is characterized by absorptions due to π → π* transitions within the aromatic system. shu.ac.uk The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. These values are sensitive to the extent of conjugation and the presence of substituents on the aromatic ring. In coordination compounds containing this compound, changes in the UV-Vis spectrum can indicate the coordination of the ligand to a metal center. The technique can also be used to study the luminescent properties of such materials. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. researchgate.net It is a powerful tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. researchgate.net When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments.

Electron Microscopy Techniques (SEM, TEM) for Morphological and Elemental Analysis

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are pivotal in characterizing the morphology and elemental composition of materials involving this compound. These methods provide high-resolution images of the sample's surface and internal structure, offering insights into its physical form and elemental makeup.

In the study of polymethylenenaphthalene carboxylic acids synthesized through the polycondensation of naphthalene carboxylic acids, SEM is employed to analyze the morphology and surface structure. europeanscience.org For instance, the SEM analysis of polymethylenenaphthalene dicarboxylic acid has revealed a macroporous structure with pore sizes ranging from 114 µm to 613 µm. europeanscience.org This macroporous nature is associated with high mechanical strength and osmotic stability in the resulting cation-exchange resins. europeanscience.org The elemental composition can also be determined using SEM coupled with Energy Dispersive X-ray (EDX) analysis, which has been used to confirm the structure and composition of synthesized materials in related studies. sciforum.net

Research on biogenic iron ochre, which can contain organic molecules like this compound, utilizes SEM with EDX to characterize the filamentous material present and investigate its composition. gla.ac.uk Similarly, in the development of metal-organic frameworks (MOFs), SEM analysis is crucial for observing the distribution and uniformity of the MOF on a substrate. For example, a bismuth-based MOF using a 2,6-dicarboxynaphthalene linker was shown through SEM to have a uniform distribution on an FTO-TiO2 substrate. sciforum.net

The morphological analysis of chain-shattering polymers, which can be synthesized from derivatives of naphthalene dicarboxylic acids, also benefits from SEM. acs.org While specific data for this compound-based polymers is not detailed, the general application involves examining the particle shape and surface texture of the polymer.

The following table provides a summary of morphological findings from SEM analyses in related research:

| Material | Analytical Technique | Morphological Features Observed | Source |

| Polymethylenenaphthalene dicarboxylic acid | SEM | Macroporous structure with pore sizes from 114 µm to 613 µm. | europeanscience.org |

| Bismuth-based MOF with 2,6-dicarboxynaphthalene linker | SEM | Uniform distribution on FTO-TiO2 substrate. | sciforum.net |

Thermogravimetric Analysis (TGA) for Thermal Behavior Studies (Methodology only)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is fundamental for assessing the thermal stability and decomposition behavior of materials, including those based on this compound. The methodology of a TGA experiment provides critical data on the temperatures at which materials degrade, their compositional analysis, and the kinetics of their decomposition.

A standard TGA instrument consists of a high-precision balance, a sample platform, a furnace, and a purge gas system. etamu.edu The sample is placed on the platform within the furnace, and its mass is continuously monitored as the temperature is increased at a constant rate. etamu.edumdpi.com An inert gas, such as nitrogen, is typically flowed over the sample to prevent oxidative degradation and to carry away any volatile decomposition products. mdpi.com